molecular formula C10H12IN B13238698 N-cyclobutyl-3-iodoaniline

N-cyclobutyl-3-iodoaniline

Cat. No.: B13238698
M. Wt: 273.11 g/mol
InChI Key: IOWNJRFJMYHEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human use. N-Cyclobutyl-3-iodoaniline is a specialized organic building block of interest in medicinal chemistry and drug discovery research. This compound features an aniline ring functionalized with an iodine atom at the meta position and a cyclobutyl group on the nitrogen atom. The iodine substituent makes it a versatile intermediate for metal-catalyzed cross-coupling reactions, such as palladium-catalyzed carbonylations, which are powerful methods for constructing complex nitrogen-containing heterocycles . These reactions are pivotal in the synthesis of privileged scaffolds like quinazolin-4(3H)-ones, which exhibit a broad spectrum of pharmacological activities, including antitumor effects . The cyclobutyl group is a strained carbocycle that can influence the physicochemical properties and metabolic stability of candidate molecules. Research into similar compounds suggests that the incorporation of a cyclobutyl ring can be a critical structural modification in structure-activity relationship (SAR) studies during the optimization of bioactive compounds . As such, this compound serves as a valuable reagent for chemists engaged in the design and synthesis of novel molecules for biological evaluation, particularly in the development of kinase inhibitors or other therapeutically relevant agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12IN

Molecular Weight

273.11 g/mol

IUPAC Name

N-cyclobutyl-3-iodoaniline

InChI

InChI=1S/C10H12IN/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9,12H,2,4-5H2

InChI Key

IOWNJRFJMYHEAC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CC(=CC=C2)I

Origin of Product

United States

Synthetic Methodologies for N Cyclobutyl 3 Iodoaniline and Its Derivatives

Direct N-Cyclobutylation Strategies

Direct N-cyclobutylation involves the formation of the bond between the nitrogen atom of an aniline (B41778) derivative and a cyclobutyl group. This can be achieved through two primary methods: nucleophilic substitution and reductive amination.

Nucleophilic Substitution Approaches Utilizing Cyclobutyl Halides

In this approach, 3-iodoaniline (B1194756) acts as the nucleophile, attacking an electrophilic cyclobutyl halide, such as cyclobutyl bromide or iodide. The reaction is a standard nucleophilic substitution where the lone pair of electrons on the nitrogen atom of the aniline displaces the halide from the cyclobutyl ring. This method is a straightforward way to introduce the cyclobutyl group onto the aniline nitrogen. The use of a base is often required to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion.

Reductive Amination Protocols Involving Cyclobutanone (B123998)

Reductive amination offers an alternative route for N-cyclobutylation. masterorganicchemistry.com This process involves the reaction of 3-iodoaniline with cyclobutanone to form an intermediate imine or enamine, which is then reduced in situ to the desired N-cyclobutyl-3-iodoaniline. masterorganicchemistry.com A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the iminium ion in the presence of the ketone. masterorganicchemistry.com This one-pot procedure is highly efficient and avoids the issues of over-alkylation that can sometimes occur with direct alkylation methods. masterorganicchemistry.com Some research indicates that styryl azides can be prepared in three steps starting from cyclobutanone and 2-iodoaniline, suggesting the feasibility of similar pathways for the 3-iodo isomer. researchgate.netresearchgate.net

Iodination of N-Cyclobutylaniline Precursors

An alternative synthetic strategy involves first preparing N-cyclobutylaniline and then introducing the iodine atom at the meta-position of the phenyl ring. This approach leverages the directing effects of the amino group and can be accomplished through several iodination methods.

Metal-Catalyzed Iodination Procedures (e.g., Copper(I)-catalyzed)

Copper-catalyzed reactions have become a valuable tool in organic synthesis for the formation of carbon-halogen bonds. mdpi.com In the context of synthesizing this compound, a copper(I) catalyst can be used to facilitate the iodination of an N-cyclobutylaniline precursor. These reactions often utilize a source of iodine, such as molecular iodine or an iodide salt, and the copper catalyst promotes the oxidative addition and reductive elimination steps necessary for the C-H activation and subsequent iodination of the aromatic ring. mdpi.combeilstein-journals.org

Electrophilic Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a widely used reagent for the electrophilic iodination of aromatic compounds. commonorganicchemistry.comsioc-journal.cn For the synthesis of this compound, N-cyclobutylaniline can be treated with NIS. The reaction is often carried out in the presence of an acid catalyst, such as trifluoroacetic acid or sulfuric acid, which activates the NIS and generates a more potent electrophilic iodine species. researchgate.netorganic-chemistry.org This method is generally effective for activated aromatic rings like anilines, leading to the regioselective introduction of iodine. commonorganicchemistry.com The reactivity of NIS can be enhanced with various activators, making it a versatile tool for iodination. chemicalbook.com

Multicomponent Reaction (MCR) Pathways

Photoredox-Catalyzed Petasis Reaction Derivatives

The Petasis reaction, a multicomponent reaction involving an amine, a boronic acid, and an aldehyde or ketone, has been adapted using photoredox catalysis to enable the synthesis of complex amines. While direct synthesis of this compound via this method is not extensively documented in readily available literature, the principles of the photoredox-catalyzed Petasis-type reaction are applicable to the synthesis of its derivatives. This reaction allows for the alkylation of amines using alkyl boronic acids or their surrogates under mild, light-driven conditions.

In a relevant study, a visible-light-induced, three-component Petasis-type reaction was developed for the monoalkylation of anilines. This method utilizes an iridium-based photoredox catalyst in conjunction with a thiol co-catalyst to react anilines, aldehydes, and organoboronic acids. The process involves the formation of an intermediate hemiaminal, which is then converted into a reactive iminium ion. Concurrently, the photocatalyst facilitates the generation of an alkyl radical from the boronic acid, which then couples with the iminium ion to form the desired product.

This methodology could theoretically be applied to synthesize derivatives by reacting 3-iodoaniline with cyclobutanone and a suitable boronic acid, or by reacting an N-cyclobutyl amine with 3-iodobenzaldehyde (B1295965) and a boronic acid. The reaction's success hinges on the careful selection of catalysts and reaction conditions to accommodate the specific substrates.

Table 1: Representative Conditions for Photoredox-Catalyzed Petasis-Type Amine Alkylation

ComponentExample Reagent/ConditionPurpose
Photocatalyst Ir(dF(CF3)ppy)2(dtbbpy)PF6Absorbs visible light to initiate the catalytic cycle
Amine Substituted AnilinesNitrogen source for the final product
Carbonyl Source Aldehyd (e.g., Formaldehyde)Provides the carbon linker
Alkyl Source Organoboronic AcidSource of the alkyl group to be transferred
Co-catalyst Thiol (e.g., 4-methoxythiophenol)Facilitates the turnover of the catalytic cycle
Solvent Dimethylformamide (DMF)Solubilizes reactants and catalysts
Light Source Blue LEDsProvides the energy for the photocatalyst

Tricomponent Direct Decarboxylative Amine Construction

A more direct and atom-economical approach to synthesizing N-alkylated anilines involves the tricomponent direct decarboxylative construction of amines. This method couples an aniline, an aldehyde, and a carboxylic acid, often an α-keto acid, to form the desired amine product while releasing carbon dioxide. A notable advancement in this area is a photoredox-catalyzed three-component reaction that couples anilines, aldehydes, and α-keto acids to produce a wide range of substituted amines.

This process is particularly advantageous as it avoids the pre-functionalization required for organometallic reagents like boronic acids. The reaction mechanism typically involves the photocatalytic generation of an acyl radical from the α-keto acid via decarboxylation. This radical then participates in a cascade that ultimately leads to the formation of the new C-N bond. For the synthesis of this compound, this would involve reacting 3-iodoaniline, cyclobutanone (which would act as the carbonyl component), and a suitable carboxylic acid under photocatalytic conditions. The versatility of this reaction makes it a powerful tool for creating diverse amine libraries.

Table 2: Key Features of Tricomponent Decarboxylative Amine Synthesis

FeatureDescription
Reactants Amine, Aldehyde/Ketone, Carboxylic Acid (often α-keto acid)
Catalysis Typically photoredox catalysis (e.g., using Iridium or organic dyes)
Byproduct Carbon Dioxide (CO2)
Advantages High atom economy, use of readily available starting materials, avoids organometallic reagents
Applicability Broad substrate scope for synthesizing structurally diverse secondary and tertiary amines

Integration of Flow Chemistry in Synthesis

The principles of photoredox catalysis are highly compatible with continuous flow chemistry systems. The integration of flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction efficiency, and easier scalability. The small internal volume of microreactors allows for a much higher surface-area-to-volume ratio, which dramatically improves the irradiation of the reaction mixture—a critical parameter for photochemical reactions.

This enhanced light penetration leads to more efficient photon usage, often resulting in significantly reduced reaction times and higher yields. Furthermore, the precise control over parameters like residence time, temperature, and reactant stoichiometry in a flow system allows for fine-tuning of the reaction outcome and can minimize the formation of byproducts. For the synthesis of this compound derivatives via photoredox methods, a flow setup would involve pumping the mixture of reactants and the photocatalyst through a transparent capillary tube coiled around a light source (e.g., an LED). This approach has been successfully used for various photocatalytic C-N bond-forming reactions, demonstrating its potential for producing compounds like this compound in a more efficient and reproducible manner.

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The development of synthetic methodologies for this compound and its analogs is increasingly guided by the principles of green and sustainable chemistry. The goal is to minimize environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Further sustainability can be achieved by:

Solvent Choice: Utilizing greener solvents with lower environmental and health impacts than traditional solvents like DMF or chlorinated hydrocarbons. Research into performing these reactions in more benign media such as alcohols, water, or even under solvent-free conditions is an active area of investigation.

Catalyst Development: Shifting from expensive and rare noble-metal catalysts (e.g., iridium, ruthenium) to more abundant and less toxic earth-abundant metal catalysts (e.g., iron, copper) or entirely metal-free organic photocatalysts.

Energy Efficiency: The use of low-energy visible light from LEDs, as opposed to high-energy UV lamps, coupled with the efficiency of flow reactors, contributes to a lower energy footprint for the synthesis.

These green chemistry considerations are crucial for the future of chemical manufacturing, ensuring that the synthesis of valuable compounds like this compound can be performed in an environmentally responsible and economically viable way.

Reactivity and Mechanistic Investigations of N Cyclobutyl 3 Iodoaniline

Transition Metal-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions of N-cyclobutyl-3-iodoaniline are of significant interest for the construction of biaryl, arylalkyne, and arylamine structures. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of novel compounds with desired electronic and steric properties.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. In the case of this compound, the reaction with a boronic acid or ester would yield the corresponding N-cyclobutyl-3-aryl-aniline.

Optimization of Catalytic Systems: Palladium Precursors and Ligand Design (e.g., NHC Ligands, Phosphine (B1218219) Ligands)

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium precursor and the ancillary ligand. Various palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, and [Pd(allyl)Cl]₂ can be employed. The selection of the ligand is critical in promoting the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are known for their strong σ-donating properties, which enhance the electron density at the palladium center, facilitating the oxidative addition step. nih.govmdpi.comdoaj.org For the coupling of this compound, an electron-rich substrate, NHC-Pd complexes are expected to show high catalytic activity. mdpi.comdoaj.org The steric bulk of the NHC ligand can also influence the rate of reductive elimination, leading to higher product yields. Representative NHC-palladium precatalysts that would be suitable for this transformation include those derived from imidazolium salts. nih.gov

Phosphine Ligands: Bulky and electron-rich phosphine ligands, such as those of the Buchwald and Fu type (e.g., SPhos, XPhos), are also highly effective for Suzuki-Miyaura couplings of aryl iodides. These ligands promote the formation of monoligated palladium(0) species, which are highly active in the catalytic cycle. The choice of phosphine ligand can be tailored to the specific boronic acid coupling partner to optimize reaction yields.

An illustrative optimization of the Suzuki-Miyaura coupling of this compound with phenylboronic acid is presented in the table below, based on typical conditions for similar substrates.

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene100>95
2Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane100>95
3[Pd(IPr)(AN)Cl₂] (2)-K₂CO₃THF/H₂O80>90
Substrate Scope and Electronic Influences on Reactivity

The this compound substrate is considered electron-rich due to the presence of the amino group. This electronic property generally facilitates the oxidative addition of the C-I bond to the palladium(0) center, which is often the rate-determining step in the catalytic cycle. The reactivity of this compound in Suzuki-Miyaura coupling can be explored with a variety of arylboronic acids.

The electronic nature of the arylboronic acid coupling partner also plays a role. Electron-deficient arylboronic acids tend to react more readily due to faster transmetalation. Conversely, electron-rich arylboronic acids may require more forcing conditions or specialized catalytic systems to achieve high yields. Steric hindrance on either coupling partner can also impact the reaction efficiency, potentially requiring higher catalyst loadings or longer reaction times.

The following table illustrates the expected substrate scope for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on established trends for similar reactions. nih.govresearchgate.net

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acidN-cyclobutyl-3-phenylanilineHigh
24-Methoxyphenylboronic acidN-cyclobutyl-3-(4-methoxyphenyl)anilineHigh
34-Trifluoromethylphenylboronic acidN-cyclobutyl-3-(4-trifluoromethylphenyl)anilineVery High
42-Methylphenylboronic acidN-cyclobutyl-3-(2-methylphenyl)anilineModerate to High
Stereochemical Aspects of Coupling Reactions

In the context of the Suzuki-Miyaura coupling of this compound, the primary stereochemical consideration arises if the organoboron coupling partner possesses a chiral center. Generally, the Suzuki-Miyaura reaction proceeds with retention of configuration at the stereocenter of the organoboron reagent. This is because the transmetalation step, where the organic group is transferred from boron to palladium, typically occurs with retention of stereochemistry. Therefore, if a chiral, non-racemic boronic acid is used, the resulting N-cyclobutyl-3-aryl-aniline product is expected to be formed with high enantiomeric excess.

Sonogashira Coupling with Alkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. organic-chemistry.orgorganic-chemistry.org The coupling of this compound with a terminal alkyne would yield an N-cyclobutyl-3-(alkynyl)aniline.

The reaction is typically carried out in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and a base, often an amine like triethylamine, which can also serve as the solvent. beilstein-journals.orgnih.govlibretexts.org The development of copper-free Sonogashira protocols has also gained attention to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.org For a substrate like this compound, both traditional and copper-free conditions are expected to be effective. The choice of phosphine or NHC ligand on the palladium center can influence the reaction's efficiency. libretexts.org

A representative Sonogashira coupling of this compound with phenylacetylene is outlined in the table below, reflecting typical reaction conditions. beilstein-journals.orgnih.gov

EntryPd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Expected Yield (%)
1PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60High
2Pd(OAc)₂ (2) / XPhos (4)-Cs₂CO₃Dioxane80High

Buchwald-Hartwig Amination Principles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgrug.nllibretexts.orgacsgcipr.org While this compound is itself an amine, the principles of this reaction are relevant to its further functionalization. For instance, if this compound were to be coupled with another amine, it would be acting as the aryl halide component.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to give the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org

Key to the success of this reaction is the choice of a bulky, electron-rich phosphine ligand, which promotes both the oxidative addition and the final reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to facilitate the deprotonation of the coordinated amine.

For the coupling of this compound with a primary or secondary amine, a catalyst system comprising a palladium precursor like Pd(OAc)₂ and a ligand such as BINAP or a biarylphosphine (e.g., RuPhos) would be appropriate. rug.nl

Palladium-Catalyzed C(sp3)–H Functionalization Strategies

The functionalization of C(sp3)–H bonds, particularly on strained ring systems like cyclobutanes, represents a powerful tool in modern organic synthesis for creating complex molecular architectures from simple precursors. Palladium catalysis has been a cornerstone of these advancements, enabling the selective activation of otherwise inert C–H bonds. rsc.orgbohrium.com In the context of this compound, the N-cyclobutyl moiety offers a potential site for such transformations.

Research has demonstrated that tertiary alkylamine groups can effectively direct palladium catalysts to activate γ-C(sp3)–H bonds on cyclobutane rings. nih.govchemrxiv.org This strategy, known as directed C–H activation, relies on the formation of a stable palladacycle intermediate which positions the catalyst in proximity to the targeted C–H bond. While this compound is a secondary amine, its derivatization to a tertiary amine or the use of directing groups could facilitate this type of reactivity. For instance, Pd(II)-catalyzed processes have been developed for the enantioselective desymmetrizing arylation of methylene-C(sp3)–H bonds in aminomethyl-cyclobutanes using aryl boronic acids as coupling partners. nih.gov The success of these reactions often hinges on the choice of ligand, with simple N-acetyl amino acids proving effective in controlling enantioselectivity and promoting the desired γ-C–H activation over other potential pathways. nih.gov

The deployment of Pd(II)-catalyzed C(sp3)–H functionalization on cyclobutane scaffolds, while less common than on cyclopropanes, has been shown to be a viable strategy for installing aryl groups. nih.govacs.org These methods simplify the construction of functionalized aminomethyl-strained cycloalkanes, which are valuable scaffolds in medicinal chemistry due to their unique conformational properties. nih.govchemrxiv.org The inherent strain and electronic properties of the cyclobutane ring contribute to its reactivity in these transformations.

Table 1: Examples of Palladium-Catalyzed C(sp3)–H Arylation of Cycloalkane Scaffolds This table presents findings from related systems to illustrate the potential reactivity.

Substrate Type Directing Group Coupling Partner Catalyst/Ligand Product Type Reference
Aminomethyl-cyclobutane Tertiary Alkylamine Aryl Boronic Acid Pd(OAc)2 / N-Acetyl-L-isoleucine cis-Substituted Arylated Cyclobutane nih.gov
Cyclobutane Carboxamide 8-Aminoquinoline Iodobenzene Pd(OAc)2 / Additives Arylated Cyclobutane acs.org
Aminomethyl-cyclopropane Tertiary Alkylamine Aryl Boronic Acid Pd(OAc)2 / N-Acetyl-L-valine cis-Substituted Arylated Cyclopropane nih.gov
Acyclic Tertiary Alkylamines Tertiary Alkylamine Aryl Boronic Acids Pd(OAc)2 / Ac-Gly-OH γ-Arylated Amine chemrxiv.org

Carbon-Nitrogen (C-N) Bond Forming Reactions

Hydroamination of Unsaturated Substrates

Hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon multiple bond (alkene or alkyne), is a highly atom-economical method for synthesizing nitrogen-containing compounds such as amines, imines, and enamines. nih.govwikipedia.orgrsc.org This reaction is of significant interest as it avoids the formation of byproducts. nih.gov For this compound, the secondary amine (N-H) functionality is a suitable nucleophile for this transformation.

The hydroamination of non-activated alkenes and alkynes typically requires a catalyst to overcome a significant activation barrier. wikipedia.orgorganicreactions.org A wide array of catalysts have been developed, ranging from alkali and alkaline-earth metals to rare-earth and late transition metals. wikipedia.orgorganicreactions.org Base-mediated hydroamination of alkynes has also emerged as an attractive metal-free alternative. nih.gov The reaction can be performed in an intermolecular fashion, between two separate molecules, or intramolecularly, to form nitrogen-containing heterocyclic rings. nih.govorganicreactions.org

For aniline (B41778) derivatives, gold-catalyzed hydroamination of alkynes is a well-established method for producing imines and N-vinylindoles. frontiersin.orgnih.gov Photoredox catalysis has also enabled the anti-Markovnikov hydroamination of alkenes with amines, providing access to phenethylamine derivatives, a common motif in bioactive compounds. nih.gov Given the reactivity of the N-H bond in anilines, this compound could predictably participate in such reactions with suitable unsaturated partners, leading to more complex amine structures.

Table 2: Catalytic Systems for the Hydroamination of Unsaturated Substrates with Amines This table presents findings from related systems to illustrate the potential reactivity.

Substrate Amine Type Catalyst System Product Type Selectivity Reference
Alkenes Primary Alkyl Amines Organic Photoredox Catalysts Secondary Amines Anti-Markovnikov nih.gov
Alkynes Arylamines NHC-Gold(I) Complexes Imines Markovnikov frontiersin.org
o-Alkynylanilines Terminal Alkynes Gold(III) N-vinylindoles - nih.gov
Alkenes Sulfonamides Organic Photoredox Catalysts N-Alkyl Sulfonamides Anti-Markovnikov nih.gov
Unactivated Alkenes Amides NiH-Catalysis N-Alkyl Amides Anti-Markovnikov researchgate.net

Intermolecular N-N Bond Formation Approaches

The construction of nitrogen-nitrogen (N-N) bonds to form hydrazines is a fundamentally important but challenging transformation in organic synthesis. nih.govresearchgate.net Hydrazine derivatives are valuable in medicinal chemistry and as synthetic intermediates. nih.gov this compound, as a secondary N-alkylaniline, could serve as a substrate in several established protocols for intermolecular N-N bond formation.

One prominent strategy is the organophosphorus-catalyzed reductive coupling of anilines with nitroarenes. nih.govnih.govacs.org This method utilizes a phosphine catalyst and a hydrosilane reductant to achieve a cross-selective N-N bond formation with high functional group tolerance. nih.gov Studies have shown that N-alkylanilines are competent coupling partners in this reaction, suggesting the feasibility of engaging this compound to produce unsymmetrical hydrazines. acs.org

Alternatively, oxidative coupling reactions provide a direct route to N-N bonds from amine precursors. Metal-catalyzed methods, employing copper or iron, can facilitate the dehydrogenative homocoupling of anilines. nih.govrsc.org For instance, a Cu(I)-catalyzed system using di-tert-butyldiaziridinone as an oxidant efficiently couples secondary anilines to form tetrasubstituted hydrazines under mild conditions. nih.gov Electrochemical methods have also been developed for the oxidative N-N dimerization of anilides and other secondary amines. rsc.org These diverse approaches highlight the potential for this compound to be converted into novel hydrazine-containing structures.

Table 3: Methodologies for Intermolecular N-N Bond Formation from Anilines This table presents findings from related systems to illustrate the potential reactivity.

Amine Substrate 1 Amine Substrate 2 Method Catalyst/Reagent Product Reference
Anilines Nitroarenes Reductive Cross-Coupling Phosphetane / Diphenylsilane Unsymmetrical Hydrazine nih.govacs.org
Secondary Anilines Secondary Anilines Oxidative Homo-Coupling CuBr / Diaziridinone Symmetrical Hydrazine nih.gov
N-Aryl Aminopyridines N-Aryl Aminopyridines Oxidative Homo-Coupling I2 / KI Symmetrical Hydrazine rsc.org
Anilides Anilides Anodic Oxidation Electrochemical (Pt electrodes) Symmetrical Hydrazine rsc.org
Diarylamines Diarylamines Oxidative Homo-Coupling KI / KIO4 Symmetrical Hydrazine researchgate.net

Photoredox-Catalyzed Transformations

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of reactive radical intermediates under exceptionally mild conditions. nih.govprinceton.edu This approach uses photocatalysts that, upon absorbing light, can engage in single-electron transfer (SET) with organic substrates. princeton.edunih.gov this compound possesses two key functionalities susceptible to activation by photoredox catalysis: the carbon-iodine bond and the aniline nitrogen atom.

Generation and Reactivity of Radical Intermediates

The carbon-iodine bond in this compound is a prime site for radical generation. Aryl halides, particularly iodides, are readily reduced via single-electron transfer from an excited photocatalyst. nih.govresearchgate.net This process results in the formation of a radical anion, which rapidly fragments to release an iodide ion and a highly reactive aryl radical. acs.org This 3-aminocyclobutylphenyl radical intermediate could then participate in a variety of subsequent bond-forming reactions, such as direct arylation of arenes or heteroarenes. acs.org

The aniline moiety itself is also redox-active. N-arylamines can act as reductive quenchers for many excited-state photocatalysts. princeton.edu This single-electron transfer oxidation generates an amine radical cation. princeton.edursc.org This intermediate can follow several pathways, including deprotonation of the N-H bond to form a nitrogen-centered radical or deprotonation at the α-carbon of the cyclobutyl group to form an α-amino radical. These nitrogen- and carbon-centered radicals are versatile intermediates for C-N and C-C bond formation. rsc.orgbeilstein-journals.org The generation of sulfinyl radicals through photocatalysis has also been used for the sulfonylation of aniline substructures. chemrxiv.org

Table 4: Generation of Radical Intermediates from Aryl Halides and Anilines via Photoredox Catalysis This table presents findings from related systems to illustrate the potential reactivity.

Substrate Type Photocatalyst Quenching Mode Radical Intermediate Generated Potential Subsequent Reaction Reference
Aryl Iodide Ir(ppy)3 Reductive (PC*/PC+) Aryl Radical Homolytic Aromatic Substitution acs.org
Aryl Halide [(DPEphos)(bcp)Cu]PF6 Reductive (PC*/PC+) Aryl Radical Reduction, Cyclization acs.org
N-Arylamine Ru(bpy)32+ Oxidative (PC*/PC-) Amine Radical Cation α-C-H Functionalization princeton.edu
N-Methylaniline [Ir(ppy)2(dtbbpy)]+ Oxidative (PC*/PC-) α-Aminoalkyl Radical Addition to Alkenes beilstein-journals.org
Aniline Rose Bengal Oxidative (PC*/PC-) Amine Radical Cation Perfluoroalkylation

Energy Transfer Mechanisms in Photochemical Reactions

Beyond photoredox cycles involving electron transfer, photochemical reactions can also proceed through energy transfer (EnT) mechanisms. researchgate.net In this pathway, a photosensitizer absorbs light and reaches an excited state (typically a triplet state). Instead of transferring an electron, the excited photosensitizer transfers its energy directly to a substrate molecule in a process called triplet-triplet energy transfer. researchgate.net This requires the triplet energy of the photosensitizer to be greater than or equal to that of the substrate.

For an aryl halide like this compound, this energy transfer would promote the molecule to its own excited triplet state. researchgate.net Triplet-state aryl halides are known to have weakened carbon-halogen bonds, which can undergo homolytic cleavage to generate an aryl radical and a halogen radical. researchgate.net A key distinction of this mechanism is that it does not involve redox changes in the substrate or catalyst during the initial activation step, which can offer advantages in terms of functional group compatibility. This EnT pathway provides an alternative, non-redox-based strategy for generating the same key aryl radical intermediate from this compound, which can then engage in subsequent chemical transformations.

Table 5: Comparison of Photoredox (SET) and Energy Transfer (EnT) Mechanisms for Aryl Halide Activation

Feature Photoredox (Single Electron Transfer) Energy Transfer
Initial Event Electron transfer between excited photocatalyst and substrate. Energy transfer from excited photosensitizer to substrate.
Intermediate Substrate radical ion (e.g., aryl halide radical anion). Excited-state substrate (e.g., triplet-state aryl halide).
Catalyst Role Acts as a redox agent (reductant or oxidant). Acts as an energy donor.
Bond Cleavage Fragmentation of the radical ion. Homolytic cleavage from the excited state.
Redox Neutrality Overall process involves redox steps (quenching, turnover). The initial activation step is redox-neutral.
Reference nih.govnih.gov researchgate.net

Electrochemical Transformations

No specific studies on the electrochemical transformations of this compound were found in the reviewed literature. Research on the electrochemistry of structurally related aryl iodides and N-alkylanilines exists, but direct data or detailed findings for this compound are not available.

Role of Hypervalent Iodine(III) Reagents and Chemistry

While hypervalent iodine(III) reagents are widely used in organic synthesis for their versatile reactivity, specific applications involving this compound as a substrate are not documented.

Application in Oxidative Functionalizations and Halogenations

There are no specific reports on the use of hypervalent iodine(III) reagents for the oxidative functionalization or halogenation of this compound. General methodologies for these transformations on aryl iodides are known, but their substrate scope has not been explicitly shown to include this compound.

Mechanistic Parallels with Transition Metal Catalysis (e.g., Oxidative Addition, Reductive Elimination)

The mechanistic analogy between hypervalent iodine(III) chemistry and transition metal catalysis is a recognized concept in organic chemistry. acs.org Processes like oxidative addition and reductive elimination are often discussed in the context of iodine(III) reagents. acs.org However, no mechanistic studies have been published that specifically investigate these parallels using this compound as a model compound.

Elucidation of Reaction Mechanisms

Detailed mechanistic studies to elucidate the reaction pathways of this compound are not available in the scientific literature.

Experimental Probes: Radical Trapping and Isotopic Labeling Studies

No published research could be found that employs radical trapping experiments or isotopic labeling to probe the reaction mechanisms of this compound.

Computational Approaches for Reaction Pathway Determination

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for determining reaction pathways. However, a search of the literature did not yield any computational investigations focused specifically on the reaction mechanisms of this compound.

Advanced Applications of N Cyclobutyl 3 Iodoaniline in Materials Science and Complex Molecule Synthesis

As a Building Block in Synthetic Organic Chemistry

The structural features of N-cyclobutyl-3-iodoaniline make it an ideal starting material for the synthesis of a wide range of complex organic molecules. The presence of both a reactive carbon-iodine bond and a nucleophilic nitrogen center allows for sequential or multi-component reactions to construct intricate molecular frameworks.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, natural products, and functional materials. nih.govnih.gov this compound serves as a potent precursor for several important classes of these compounds.

Bicyclo[1.1.1]pentanes (BCPs): The synthesis of nitrogen-substituted BCPs, which are recognized as valuable bioisosteres for phenyl groups in drug discovery, can be achieved using aniline (B41778) derivatives. Research has demonstrated that the electrophilic activation of [1.1.1]propellane in the presence of anilines leads to the formation of nitrogen-substituted BCPs. researchgate.netnih.govliverpool.ac.uk This method allows for the reaction of electron-neutral nucleophiles like anilines with the propellane core. researchgate.netnih.gov Specifically, anilines can react with [1.1.1]propellane in the presence of an iodine source such as N-iodosuccinimide (NIS) to yield 3-iodo-BCP-anilines. researchgate.netliverpool.ac.uk this compound fits the substrate profile for this transformation, enabling its direct incorporation into the rigid, three-dimensional BCP scaffold. researchgate.netnih.govresearchgate.net

Indoles: The indole (B1671886) nucleus is a core structure in many biologically active compounds. nih.gov A well-established method for indole synthesis involves the palladium/copper-catalyzed cross-coupling of N,N-dialkyl-o-iodoanilines with terminal alkynes, followed by an electrophilic cyclization. nih.gov While this compound possesses a meta-iodine substituent, related palladium-catalyzed cyclization strategies can be envisioned. The N-cyclobutyl group provides the necessary N-substitution, and the iodoaniline framework is primed for reactions that could lead to indole formation, potentially through intramolecular C-H activation or other modern coupling methodologies. nih.govorganic-chemistry.orgorganic-chemistry.org

Quinolines: Quinolines are another class of heterocycles with significant applications in medicinal chemistry. nih.gov A common route to substituted quinolines is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govresearchgate.net this compound can be readily converted to the required N-(2-alkynyl)aniline precursor through N-alkylation with a propargyl halide. Subsequent treatment with an electrophile, such as iodine or iodine monochloride, would be expected to trigger the 6-endo-dig cyclization to furnish a substituted quinoline (B57606). nih.govresearchgate.net The iodine atom already present on the aniline ring could influence the regioselectivity of the cyclization or serve as a handle for further functionalization of the resulting quinoline product.

Table 1: Potential Synthetic Routes to Heterocycles from this compound
Target HeterocycleGeneral Reaction TypeRole of this compoundKey Reagents
Bicyclo[1.1.1]pentaneElectrophilic activation / Nucleophilic additionAniline nucleophile[1.1.1]Propellane, N-Iodosuccinimide (NIS) researchgate.netliverpool.ac.uk
IndolePalladium-catalyzed coupling and cyclizationIodoaniline precursorTerminal alkynes, Palladium/Copper catalyst, I₂ nih.gov
QuinolineN-alkynylation followed by electrophilic cyclizationAniline precursor for N-(2-alkynyl)anilinePropargyl halides, ICl or I₂ nih.govresearchgate.net

The dual reactivity of this compound allows it to be a central scaffold for creating libraries of diverse amine derivatives. The secondary amine can be readily acylated with acyl chlorides or sulfonylated with sulfonyl chlorides to form the corresponding amides and sulfonamides. Furthermore, the carbon-iodine bond is a versatile functional group for transition metal-catalyzed cross-coupling reactions. Techniques such as the Suzuki, Sonogashira, and Heck reactions allow for the introduction of a wide variety of aryl, vinyl, and alkynyl substituents at the 3-position of the aniline ring. nih.gov This capability to modify both the nitrogen and the aromatic ring positions independently makes this compound a powerful tool for generating molecular diversity.

By combining the synthetic strategies mentioned above, this compound can be used to construct highly complex and three-dimensional molecular architectures. For instance, it can first be incorporated into a BCP core. researchgate.netnih.gov The resulting BCP-aniline derivative, which still contains the iodine atom, can then undergo further cross-coupling reactions to attach other complex fragments. This sequential functionalization provides a pathway to novel molecules with precisely controlled three-dimensional geometries, a feature highly sought after in modern medicinal chemistry to improve drug properties and explore new chemical space.

Contributions to Materials Science Research

The electronic properties inherent to the substituted aniline structure suggest that this compound and its derivatives have potential applications in materials science, particularly in the field of organic electronics.

Organic semiconductors are the active components in a range of electronic devices, and their performance is dictated by their chemical structure, which influences their electronic properties and solid-state packing. sigmaaldrich.com The aniline core of this compound is an electron-donating moiety, a common feature in p-type organic semiconductor materials. The compound can serve as a building block for larger π-conjugated systems. Through cross-coupling reactions at the iodo-position, it can be linked to other aromatic or heteroaromatic units to extend the conjugation length, which is crucial for efficient charge transport. The N-cyclobutyl group can enhance the solubility of these larger systems in organic solvents, facilitating solution-based processing methods. It also influences the intermolecular interactions and morphology in the solid state, which are key parameters for device performance.

Organic photovoltaic devices rely on a blend of electron-donating (donor) and electron-accepting (acceptor) materials to generate electrical current from light. researchgate.net Derivatives of this compound are potential candidates for the donor component in OPV active layers. The electron-rich aniline system can function as the donor. By utilizing the iodo-substituent, the molecule can be covalently linked to a suitable acceptor molecule, creating a dyad or a polymer with an built-in donor-acceptor architecture. The ability to tune the electronic properties through derivatization and control the morphology via the cyclobutyl substituent could allow for the optimization of energy levels and interfacial properties within the OPV device, which are critical for efficient charge separation and collection. researchgate.net

Table 2: Potential Applications of this compound in Materials Science
Application AreaKey Structural FeaturePotential Function
Organic SemiconductorsElectron-donating aniline core; Reactive C-I bondPrecursor for p-type conjugated materials; Tuning of electronic properties and morphology sigmaaldrich.com
Organic Photovoltaics (OPV)Electron-donating aniline core; Cyclobutyl group for solubilityBuilding block for donor materials in the active layer; Control over energy levels and film morphology researchgate.net

Advanced Sensor Technologies

The development of highly sensitive and selective chemical sensors is a critical area of research, with applications ranging from environmental monitoring to medical diagnostics. While direct applications of this compound in sensor technologies are not extensively documented, its derivatives hold significant promise. Conjugated organic polymers, for instance, are an important class of materials for the active layers of chemical sensors. Polyaniline (PANI) and its derivatives are particularly promising candidates due to their high chemical stability, ease of synthesis, and tunable properties. The incorporation of specific functional groups, such as those that could be derived from this compound, can lead to materials with enhanced sensory properties toward specific analytes like sulfur dioxide (SO2) and ammonia (B1221849) (NH3) researchgate.net. The electronic properties of these polymers can be finely tuned, which is a key factor in the development of high-performance sensors researchgate.net.

Organic Redox Flow Battery Materials

Organic redox flow batteries (RFBs) represent a promising technology for large-scale energy storage, offering advantages in terms of cost, scalability, and the use of abundant materials. The core of this technology lies in the redox-active organic molecules dissolved in the electrolyte. While research into specific applications of this compound in this field is nascent, the broader class of organic compounds is under intense investigation. Non-aqueous RFBs, in particular, can offer higher cell voltages and a wider range of operating temperatures rsc.org. The design and synthesis of novel organic molecules are crucial for advancing this technology. Researchers are exploring a variety of organic redox pairs to achieve high performance, with a focus on stability and high energy density rsc.orgrsc.org. The functionalization of core molecular structures is a key strategy to modify redox potentials and improve solubility, areas where derivatives of this compound could potentially contribute nih.gov.

Precursors for Solution and Vapor Deposition Techniques

Solution and vapor deposition techniques are fundamental to the fabrication of thin films for a wide array of electronic and optical devices. Chemical Vapor Deposition (CVD), for example, is a versatile method for producing high-quality thin films and nanostructures essential for advanced transistors, sensors, and renewable energy components beilstein-journals.org. The choice of precursor is critical to the success of these techniques. While specific use of this compound as a precursor is not widely reported, its physical and chemical properties could make it a candidate for the synthesis of specialized thin films. For instance, oxidative CVD has been used to deposit thin films of polyaniline, where the monomer and an oxidant are introduced in the vapor phase beilstein-journals.org. The volatility and reactivity of aniline derivatives are key parameters in such processes.

Role in Catalysis and Ligand Development

The development of novel catalysts and ligands is a cornerstone of modern synthetic chemistry, enabling the efficient and selective synthesis of complex molecules.

Precursor for Novel Ligands

Phosphine (B1218219) ligands are a crucial class of ligands in organometallic chemistry, widely used in catalysis to stabilize and activate metal centers sigmaaldrich.com. The synthesis of new phosphine ligands with tailored electronic and steric properties is an ongoing area of research. Aniline derivatives can serve as starting materials for the synthesis of P,N-heterocyclic phosphine ligands, which have shown exceptional performance in a variety of catalytic reactions beilstein-journals.org. The synthesis often involves the reaction of an organohalide with a phosphide (B1233454) source. For example, iodoanilines can be coupled with other fragments to create more complex heterocyclic structures, which can then be converted into phosphine ligands beilstein-journals.org. While the direct synthesis of ligands from this compound is not explicitly detailed in available literature, its structure provides a scaffold for the creation of novel P,N-ligands.

Contributions to Chiral Building Block Development

Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules nih.govbuchler-gmbh.com. The demand for new and diverse chiral intermediates is constantly growing. Asymmetric synthesis, often employing chiral catalysts, is a powerful method for producing these building blocks from achiral starting materials nih.gov. Aniline derivatives can be utilized in the synthesis of chiral ligands for such catalysts. For instance, C2-symmetric chiral ligands have been synthesized from aromatic amines for use in copper-catalyzed asymmetric reactions nih.gov. The development of novel chiral ligands is a key focus in this field, and precursors like this compound could potentially be elaborated into such structures, contributing to the expanding toolbox of chiral synthesis.

Advanced Spectroscopic and Analytical Methods in Research

In-situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopy is a powerful methodology that allows researchers to monitor chemical reactions as they occur, without the need to isolate intermediates or products. This real-time analysis provides invaluable data on reaction kinetics, the formation and decay of transient species, and the influence of various parameters on the reaction pathway. For reactions involving N-cyclobutyl-3-iodoaniline, such as palladium-catalyzed cross-coupling reactions, techniques like in-situ Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy could be employed. chemscene.comacs.org

Monitoring a reaction, such as a C-N coupling, by NMR would involve tracking the disappearance of the signals corresponding to this compound and the appearance of new signals for the product. acs.org This allows for the calculation of reaction rates and conversion percentages under different conditions, facilitating rapid optimization. kuleuven.be For instance, in a typical setup, the reaction would be run directly inside the NMR spectrometer, and spectra would be acquired at regular intervals to observe the changes in the chemical environment of the protons and carbons involved. acs.org This approach provides direct evidence for proposed reaction mechanisms by potentially detecting key intermediates. whiterose.ac.uk

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules like this compound. ebsco.comencyclopedia.pub One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment, connectivity, and number of different types of hydrogen and carbon atoms in the molecule. core.ac.ukprinceton.edu

The ¹H NMR spectrum would show distinct signals for the aromatic protons on the iodinated ring, the N-H proton, and the protons of the cyclobutyl group. The splitting patterns (multiplicity) and coupling constants of these signals reveal the neighboring protons for each nucleus. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the two iodine-bearing aromatic carbons and the distinct carbons of the cyclobutyl ring. core.ac.uk

Nucleus Predicted Chemical Shift (δ, ppm) Key Correlations
¹H NMRAromatic (C4-H, C6-H): ~6.6-7.2Aromatic (C2-H): ~7.0-7.4N-H: ~3.5-4.5 (broad)Cyclobutyl (CH-N): ~3.8-4.2Cyclobutyl (CH₂): ~1.6-2.4Aromatic protons would show coupling to each other (ortho, meta). The CH-N proton would couple to the adjacent CH₂ protons of the cyclobutyl ring.
¹³C NMRAromatic (C-I): ~95Aromatic (C-N): ~148Aromatic (CH): ~110-130Cyclobutyl (CH-N): ~50-55Cyclobutyl (CH₂): ~15-35The carbon attached to the highly electronegative iodine atom (C-I) is significantly shielded. The carbon attached to nitrogen (C-N) is deshielded.

Note: The chemical shift values are predictions based on analogous structures and general NMR principles. Actual experimental values may vary depending on the solvent and other conditions.

For more complex structural problems or for mechanistic studies, advanced 2D NMR techniques are employed.

Correlation Spectroscopy (COSY): Establishes ¹H-¹H coupling correlations, helping to trace the connectivity of protons within the aromatic ring and the cyclobutyl moiety.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal. encyclopedia.pub

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for establishing the connection between the cyclobutyl group and the aniline (B41778) ring via the nitrogen atom, by observing a correlation from the CH-N proton to the aromatic carbons. ub.edu

These advanced methods provide a complete and unambiguous picture of the molecular structure of this compound and are critical for confirming the outcome of synthetic transformations. googleapis.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. core.ac.ukscispace.com Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, providing definitive confirmation of a compound's identity. ub.edu

For this compound, HRMS analysis using a technique like Electrospray Ionization (ESI) would be used to verify its molecular formula, C₁₀H₁₂IN. scispace.comrsc.org The instrument measures the exact mass of the protonated molecule, [M+H]⁺, which can then be compared to the theoretically calculated mass.

Property Value Source/Method
Molecular Formula C₁₀H₁₂IN-
Molecular Weight 273.11 g/mol chemscene.comcymitquimica.com
Calculated Exact Mass 273.0014(for C₁₀H₁₂IN)
Observed HRMS [M+H]⁺ ~274.0087ESI-HRMS

The close match between the observed and calculated exact mass (typically within 5 ppm) provides unequivocal evidence for the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. This level of certainty is a standard requirement for the publication of new chemical entities in scientific literature. core.ac.uk

Computational Chemistry and Theoretical Investigations

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

There are no published studies applying Time-Dependent Density Functional Theory (TD-DFT) to N-cyclobutyl-3-iodoaniline. This type of analysis is crucial for understanding a molecule's behavior upon absorbing light, including its photostability, fluorescence, and phosphorescence properties. Such research would typically involve calculating vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n → π* or π → π*).

For related, simpler molecules like m-iodoaniline, TD-DFT studies have been performed to characterize the electronic and structural properties, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the transitions between electronic states. However, the influence of the N-cyclobutyl group on the electronic structure and excited states of the 3-iodoaniline (B1194756) core remains uninvestigated.

In Silico Screening and Rational Design in Catalyst Development

Currently, there is no available research detailing the use of this compound in in silico screening programs or as a scaffold in the rational design of catalysts. The fields of computational catalysis and materials science often employ such methods to predict the activity, selectivity, and stability of potential catalysts for a wide range of chemical reactions.

The rational design of catalysts is a powerful strategy that leverages computational modeling to guide the synthesis of new and more efficient catalytic systems. This approach can involve modifying ligands, tuning electronic properties, and engineering specific active sites. While substituted anilines can serve as precursors or ligands in catalysis, the specific role of this compound in this context has not been computationally explored or documented in peer-reviewed literature. The potential for this molecule to act as a ligand in transition-metal catalysis or as a precursor for organocatalysts is an open area for future investigation.

Future Directions and Emerging Research Avenues

Development of Unprecedented Synthetic Transformations

The N-cyclobutyl-3-iodoaniline scaffold is a fertile ground for the development of novel synthetic reactions. The presence of the iodine atom serves as a critical handle for a variety of cross-coupling reactions. vulcanchem.com Future research is expected to move beyond standard transformations towards more complex and unprecedented molecular architectures.

One promising area is the use of N-cyclobutylanilines in photoredox-catalyzed reactions to achieve novel difunctionalizations. core.ac.uk Research into the functionalization of N-cyclobutylanilines has demonstrated the potential for innovative annulation reactions. core.ac.uk Furthermore, the electrophilic activation of strained molecules like [1.1.1]propellane using iodoanilines presents a frontier in synthetic chemistry. This strategy enables the synthesis of nitrogen-substituted bicyclo[1.1.1]pentanes (BCPs), which are highly sought-after motifs in drug discovery and materials science. d-nb.infonih.gov Computational studies have ruled out high-energy carbocation intermediates in these transformations, suggesting a more nuanced halogen bond-mediated nucleophilic addition mechanism that warrants deeper experimental exploration. d-nb.infoliverpool.ac.uk

Transformation TypeReagents/ConditionsPotential ProductsResearch Focus
Photoredox Difunctionalization Photocatalyst, Light SourceComplex annulated heterocyclesExploring novel ring-forming strategies and reaction partners. core.ac.uk
Electrophilic Activation [1.1.1]Propellane, N-Iodosuccinimide (NIS)Nitrogen-substituted Bicyclo[1.1.1]pentanes (BCPs)Accessing valuable BCP building blocks via non-radical pathways. d-nb.infonih.gov
Domino Reactions Transition Metal Catalyst, Multiple SubstratesPolycyclic indole (B1671886) derivativesDesigning efficient one-pot syntheses of complex molecular scaffolds. thieme-connect.de

Exploration of New Catalytic Systems and Methodologies

While palladium-catalyzed cross-coupling reactions are well-established for iodoanilines, future research will likely focus on exploring alternative and more sustainable catalytic systems. chemscene.com This includes the use of earth-abundant metal catalysts and the development of novel ligand architectures to control selectivity and reactivity.

The application of photoredox catalysis in conjunction with this compound is an emerging field. core.ac.uk This approach allows for reactions to proceed under mild conditions and can enable transformations that are inaccessible through traditional thermal methods. Another frontier is the use of p-block elements, such as boron-based Lewis acids, to activate substrates in new catalytic cycles. cardiff.ac.uk The development of cooperative catalytic systems, where two or more catalysts work in concert to achieve a specific transformation, also represents a significant avenue for future exploration.

Catalytic SystemReaction TypeAdvantagesReference
Photoredox Catalysis C-C/C-N bond formation, AnnulationsMild reaction conditions, unique reactivity pathways. core.ac.uk
Earth-Abundant Metal Catalysis Cross-couplingLower cost, improved sustainability profile. thieme-connect.de
Lewis Acid Catalysis (e.g., Boranes) Diazo activation, Friedel-CraftsMetal-free catalysis, unique selectivity. cardiff.ac.uk

Integration of Continuous Flow and Automated Synthesis

The translation of synthetic methodologies from batch to continuous flow processes is a key trend in modern chemistry, offering improved safety, scalability, and control over reaction parameters. Research has demonstrated that photoredox-catalyzed reactions involving N-cyclobutylanilines can be successfully implemented in continuous flow reactors. core.ac.uk This approach is particularly advantageous for photochemical reactions, as it overcomes the light penetration issues often encountered in large-scale batch reactors. kuleuven.be

Future work will likely focus on developing fully integrated flow systems for the multi-step synthesis of complex molecules starting from this compound. The generation and use of highly reactive intermediates, a common feature in modern synthetic chemistry, can be managed more effectively and safely in a flow environment. rsc.org Automated synthesis platforms, guided by real-time reaction monitoring and algorithmic optimization, could rapidly explore vast reaction spaces to discover novel transformations and optimize conditions for the synthesis of derivatives of this compound.

Enhanced Computational-Experimental Synergy for Discovery and Optimization

The synergy between computational chemistry and experimental work is becoming indispensable for modern chemical research. For reactions involving precursors like this compound, Density Functional Theory (DFT) calculations have been crucial in elucidating complex reaction mechanisms. researchgate.net For instance, computational studies were vital in disproving a postulated carbocation mechanism in the synthesis of BCPs from anilines and propellane, instead providing evidence for a halogen-bond mediated pathway. nih.govliverpool.ac.uk This insight is critical for rationally designing more efficient and selective reactions.

Future research will see an even tighter integration of these two domains. Computational screening of potential catalysts and substrates can predict reaction outcomes and guide experimental efforts, saving significant time and resources. escholarship.org Machine learning models, trained on both computational and experimental data, could predict reaction barriers and identify optimal conditions for new transformations involving the this compound core. escholarship.org This data-driven approach will accelerate the discovery of new reactions and the optimization of existing ones.

Research AreaComputational ToolApplicationKey Finding/Goal
Mechanism Elucidation DFT, IRC CalculationsStudying transition states and intermediates in BCP synthesis.Ruled out carbocation mechanism in favor of halogen-bond mediated pathway. nih.govliverpool.ac.uk
Catalyst Design DFT, Molecular DynamicsPredicting catalyst performance and selectivity in cross-coupling reactions.Identifying optimal ligand-metal combinations for specific transformations. researchgate.net
Reaction Prediction Machine Learning, QSPREstimating reaction barriers and yields for novel transformations.Accelerating discovery by prioritizing high-probability experiments. escholarship.org

Expanded Applications in Novel Functional Materials

The this compound structure is a promising building block for a new generation of organic functional materials. The aryl iodide group is a classic precursor for creating conjugated polymers and oligomers used in organic electronics. chemscene.com The N-cyclobutyl group, in addition to influencing solubility, can play a crucial role in controlling the solid-state packing and morphology of materials, which in turn dictates their electronic and photophysical properties.

Research into organic emitters has shown that incorporating cycloalkyl groups, including cyclobutyl moieties, into molecular scaffolds can significantly influence their photoluminescent properties, leading to materials that exhibit room-temperature phosphorescence (RTP). rsc.org The development of metal-free RTP materials is a major goal in the field of organic light-emitting diodes (OLEDs). rsc.org this compound could serve as a key starting material for synthesizing such advanced materials, where the iodo- group allows for facile coupling to other chromophoric units. Further research could explore its use in creating organic semiconductors, materials for dye-sensitized solar cells, and novel porous polymers. chemscene.comacs.org

Q & A

Basic: What synthetic routes are commonly employed for N-cyclobutyl-3-iodoaniline, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, coupling 3-iodoaniline with cyclobutyl halides via Buchwald-Hartwig amination requires palladium catalysts (e.g., Pd(OAc)₂), ligands (XPhos), and a base (NaOt^tBu) in toluene at 80–100°C . Optimization includes:

  • Solvent selection : Polar aprotic solvents (DMF, THF) improve solubility but may reduce selectivity.
  • Catalyst loading : 2–5 mol% Pd to balance cost and efficiency.
  • Temperature control : Higher temperatures accelerate kinetics but risk side reactions.
    Yield monitoring via TLC or GC-MS is critical .

Advanced: How do hybrid DFT functionals (e.g., B3LYP) compare to post-Hartree-Fock methods in modeling the electronic structure of this compound?

Methodological Answer:

  • B3LYP : Combines exact exchange (20%) with gradient-corrected functionals, suitable for predicting bond dissociation energies (e.g., C–I bond) and frontier molecular orbitals (HOMO-LUMO gaps) with ~2.4 kcal/mol accuracy .
  • MP2/CCSD(T) : More accurate for dispersion forces in the cyclobutyl ring but computationally intensive. Use for benchmarking DFT results.
  • Basis sets : 6-31G(d) for geometry optimization; def2-TZVP for iodine .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Cyclobutyl protons appear as complex multiplets (δ 2.5–3.5 ppm); aromatic protons show coupling patterns confirming substitution (e.g., doublet for C3-I) .
  • IR Spectroscopy : N–H stretch (~3400 cm1^{-1}), C–I stretch (~500 cm1^{-1}).
  • Mass Spectrometry (EI) : Molecular ion [M+^+] at m/z 273; fragment at m/z 146 (cyclobutyl loss).

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of iodine substitution in this compound?

Methodological Answer:

  • Experimental design : Compare reaction rates using 127^{127}I vs. 131^{131}I isotopes.
  • Data interpretation : A large KIE (>1) suggests a concerted mechanism (e.g., SN_\text{N}2), while a small KIE (<1.2) indicates radical pathways.
  • Control experiments : Use deuterated solvents to rule out solvent-assisted pathways .

Data Contradiction: How should researchers address discrepancies between experimental and computational bond lengths in this compound?

Methodological Answer:

  • Error analysis : Check computational parameters (basis set incompleteness, relativistic effects for iodine) .
  • Experimental validation : Compare with X-ray crystallography data.
  • Statistical tests : Apply t-tests to assess significance of deviations (p < 0.05) .

Advanced: What molecular dynamics (MD) parameters best capture the cyclobutyl ring’s puckering dynamics?

Methodological Answer:

  • Force fields : Use OPLS-AA for accurate torsional potentials.
  • Simulation time : ≥100 ns to sample ring-flipping (activation energy ~5 kcal/mol).
  • Analysis tools : RMSD and dihedral angle distributions (e.g., GaussView) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Spill management : Neutralize with activated carbon; avoid water (risk of HI formation) .

Advanced: How does the cyclobutyl group’s steric strain influence Suzuki-Miyaura coupling reactivity?

Methodological Answer:

  • Steric maps : Calculate % buried volume (%Vbur_\text{bur}) using SambVca (e.g., %Vbur_\text{bur} >30% reduces catalyst accessibility).
  • Ligand screening : Bulky ligands (SPhos) mitigate steric hindrance.
  • Kinetic profiling : Monitor reaction progress via 19^{19}F NMR (fluorinated substrates) .

Data Analysis: What statistical methods validate reproducibility in synthetic yield studies?

Methodological Answer:

  • Triplicate runs : Report mean ± SD (target RSD <5%).
  • ANOVA : Identify significant batch-to-batch variability.
  • Outlier tests : Apply Grubbs’ test (α = 0.05) .

Advanced: How can co-solvent systems improve this compound’s solubility without altering reactivity?

Methodological Answer:

  • Solvent blends : DMSO/THF (3:1 v/v) enhances solubility (logP ~2.5).
  • Phase diagrams : Use HSPiP software to optimize Hansen parameters.
  • Stability tests : Monitor decomposition via UV-Vis (λ = 280 nm) over 24h .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.